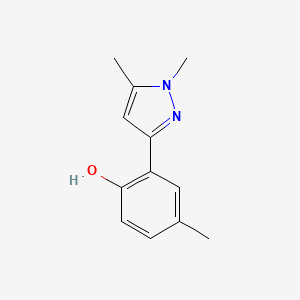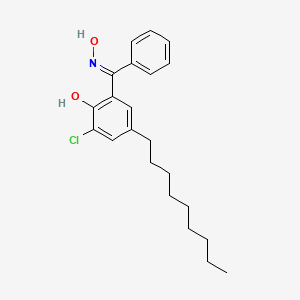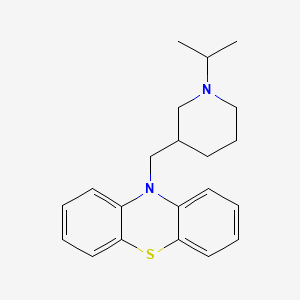
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic molecule Phenothiazine and its derivatives have been widely utilized in various fields due to their unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-, the synthesis can be achieved through a series of steps:
N-Substitution: The phenothiazine core undergoes N-substitution with an appropriate alkylating agent to introduce the N-isopropyl-3-piperidyl group.
Coupling Reactions: Subsequent coupling reactions are carried out to attach the piperidyl group to the phenothiazine core.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a photoredox catalyst in biological systems.
Medicine: Explored for its antipsychotic and antihistaminic properties.
Industry: Utilized in the development of advanced materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors in the brain, modulating their activity.
Pathways: It affects the dopaminergic and serotonergic pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a different substitution pattern on the phenothiazine core.
Promethazine: Used as an antihistamine, promethazine has a different side chain compared to phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-.
Propriétés
Numéro CAS |
63834-10-6 |
|---|---|
Formule moléculaire |
C21H26N2S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
10-[(1-propan-2-ylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-16(2)22-13-7-8-17(14-22)15-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,16-17H,7-8,13-15H2,1-2H3 |
Clé InChI |
URLDXWQJEZSSLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


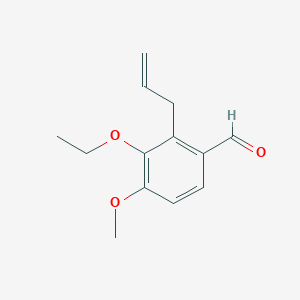

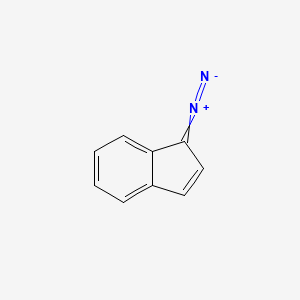

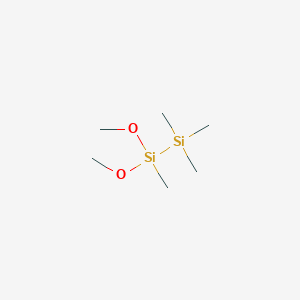
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)


